molecular formula C11H12ClNO2 B8578442 3-Methoxy-4-chloropropoxybenzonitrile

3-Methoxy-4-chloropropoxybenzonitrile

Cat. No. B8578442
M. Wt: 225.67 g/mol
InChI Key: OUUHOXAYAJEYQH-UHFFFAOYSA-N
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Patent
US08349835B2

Procedure details

2-methoxy-4-cyano-phenol (0.25 g, 1.67 mmol) and anhydrous DMF (2.00 mL) were added into a round bottom flask. The solution was stirred and cooled in a water bath. Several batches of anhydrous K2CO3 (0.347 g, 2.50 mmol) were added to the solution and the mixture was stirred at 20° C. to react for 1 h. 1-chloro-3-bromopropane (0.23 ml, 2.14 mmol) was added, and the mixture was stirred at room temperature (25° C.) to react overnight. The mixture was heated to 37° C. to react for 6 h and then poured into a mixture of ice/H2O (25 mL). After stirring for 10 min, a precipitate was formed. Filtered, washed with H2O, and air-dried to yield white solid product (0.388 g) with a recovery rate of 90%.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.347 g
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]#[N:10])[CH:6]=[CH:5][C:4]=1[OH:11].C([O-])([O-])=O.[K+].[K+].[Cl:18][CH2:19][CH2:20][CH2:21]Br>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[O:11][CH2:21][CH2:20][CH2:19][Cl:18])[C:9]#[N:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C#N)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.347 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.23 mL
Type
reactant
Smiles
ClCCCBr
Step Four
Name
ice H2O
Quantity
25 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a water bath
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C.
CUSTOM
Type
CUSTOM
Details
to react for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature (25° C.)
CUSTOM
Type
CUSTOM
Details
to react overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to react for 6 h
Duration
6 h
STIRRING
Type
STIRRING
Details
After stirring for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
a precipitate was formed
FILTRATION
Type
FILTRATION
Details
Filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C#N)C=CC1OCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.388 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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